![molecular formula C15H20Cl2N2O3 B14588364 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine CAS No. 61339-78-4](/img/structure/B14588364.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine due to its unique chemical structure and potential applications. This compound is known for its role as an alkylating agent, which allows it to interact with DNA and other biological molecules, making it a valuable tool in cancer research and treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine typically involves several key steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which is protected by methyl esterification.
Addition of 2-Hydroxyethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is derived by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of the Target Molecule:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The nitrogen mustard group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules, particularly DNA.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine involves its ability to alkylate DNA. This process occurs through the formation of covalent bonds between the nitrogen mustard group and the DNA bases, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a valuable tool in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A chemotherapy drug that also contains a nitrogen mustard group and is used to treat chronic lymphocytic leukemia.
Melphalan: Another nitrogen mustard-based chemotherapy agent used to treat multiple myeloma and ovarian cancer.
Sarcolysine: A compound similar to melphalan, used in cancer treatment.
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine is unique due to its specific structure, which combines the nitrogen mustard group with an alanine moiety. This combination enhances its ability to interact with biological molecules and provides a distinct mechanism of action compared to other similar compounds .
Eigenschaften
CAS-Nummer |
61339-78-4 |
|---|---|
Molekularformel |
C15H20Cl2N2O3 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-11(15(21)22)18-14(20)10-12-2-4-13(5-3-12)19(8-6-16)9-7-17/h2-5,11H,6-10H2,1H3,(H,18,20)(H,21,22)/t11-/m0/s1 |
InChI-Schlüssel |
UICCUZSJRACPCF-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


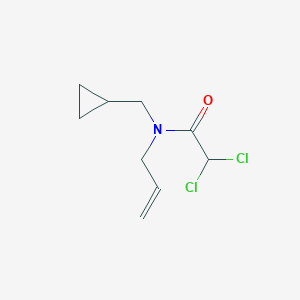
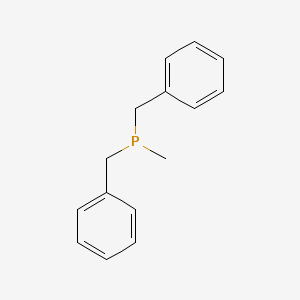
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
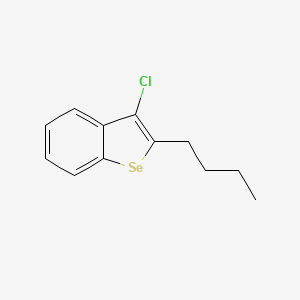

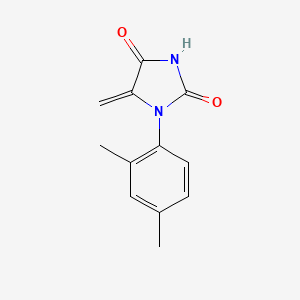

![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-](/img/structure/B14588334.png)
![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
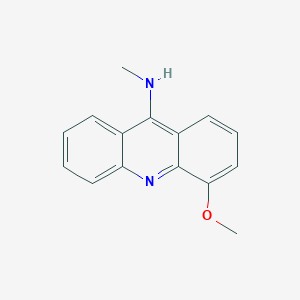
![Methyl 2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14588359.png)

